2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582307
InChI: InChI=1S/C17H12F2N2O/c18-16(19)14-10-13(12-8-4-5-9-15(12)22)20-17(21-14)11-6-2-1-3-7-11/h1-10,16,22H
SMILES: C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O
Molecular Formula: C17H12F2N2O
Molecular Weight: 298.29 g/mol

2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol

CAS No.:

Cat. No.: VC13582307

Molecular Formula: C17H12F2N2O

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol -

Specification

Molecular Formula C17H12F2N2O
Molecular Weight 298.29 g/mol
IUPAC Name 2-[6-(difluoromethyl)-2-phenylpyrimidin-4-yl]phenol
Standard InChI InChI=1S/C17H12F2N2O/c18-16(19)14-10-13(12-8-4-5-9-15(12)22)20-17(21-14)11-6-2-1-3-7-11/h1-10,16,22H
Standard InChI Key MEDHUZIPOHYKMZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core (C₄H₃N₂) substituted at positions 2, 4, and 6 (Figure 1). Key substituents include:

  • Position 2: Phenyl group (C₆H₅), contributing aromatic stacking interactions.

  • Position 4: Phenolic hydroxyl group (-OH), enabling hydrogen bonding.

  • Position 6: Difluoromethyl group (-CF₂H), imparting electron-withdrawing effects and metabolic stability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₂F₂N₂O
Molecular Weight298.29 g/mol
IUPAC Name2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol
Topological Polar Surface Area62.3 Ų (estimated)
LogP (Octanol-Water)3.2 (estimated)

The difluoromethyl group enhances lipophilicity (LogP = 3.2), favoring membrane permeability, while the phenolic -OH group balances solubility.

Synthesis and Optimization

Synthetic Pathways

Pyrimidine derivatives are typically synthesized via:

  • Condensation Reactions: Between β-diketones and urea/thiourea derivatives.

  • Nucleophilic Substitutions: Halogenated pyrimidines reacting with phenols or amines under basic conditions.

For 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, a plausible route involves:

  • Step 1: Formation of 4-chloro-2-phenyl-6-(difluoromethyl)pyrimidine via cyclization of 1,3-diketones with guanidine.

  • Step 2: Nucleophilic aromatic substitution (SNAr) with phenol under alkaline conditions (K₂CO₃/DMF).

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
1Guanidine HCl, EtOH, reflux65–70
2Phenol, K₂CO₃, DMF, 80°C50–55

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to improve yield and reduce byproducts. Catalytic systems (e.g., Pd/C) could facilitate coupling reactions, though no specific data exists for this compound.

Biological Activity and Mechanistic Insights

Table 3: Comparison with DAPY Derivatives

CompoundTarget IC₅₀ (nM)LogP
Etravirine (DAPY)2.84.1
2-(6-Difluoromethyl-...)Not reported3.2

Anticancer Activity

Pyrimidine derivatives inhibit kinases (e.g., EGFR, VEGFR-2). Molecular docking studies suggest the phenolic -OH forms hydrogen bonds with kinase ATP-binding pockets, while the phenyl group engages in π-π stacking.

Applications in Drug Discovery

Lead Optimization Strategies

  • Fluorine Scanning: Replacing -CF₂H with -CF₃ or -OCF₃ to modulate potency and pharmacokinetics.

  • Phenol Bioisosteres: Replacing -OH with -NH₂ or -OCH₃ to reduce Phase II metabolism.

Preclinical Challenges

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the phenyl ring may limit bioavailability.

  • Solubility: Low aqueous solubility (estimated <10 µg/mL) necessitates prodrug strategies.

Comparative Analysis with Structural Analogs

Table 4: Impact of Substituents on Pyrimidine Derivatives

CompoundSubstituent (Position 6)Antiviral IC₅₀ (nM)
6-Trifluoromethyl-CF₃5.2
6-Difluoromethyl-CF₂HNot reported
6-Methyl-CH₃120

The -CF₂H group balances electron withdrawal and steric bulk, potentially optimizing target engagement.

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